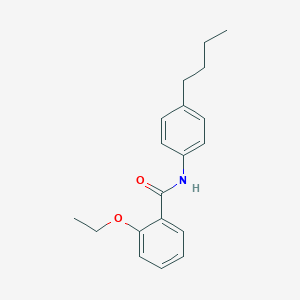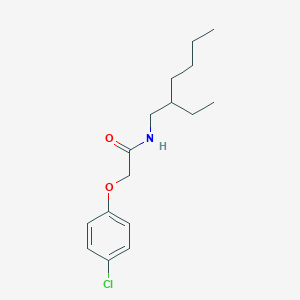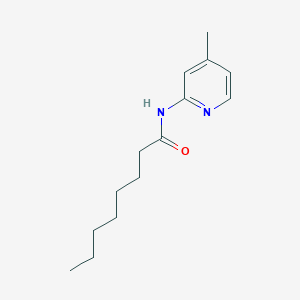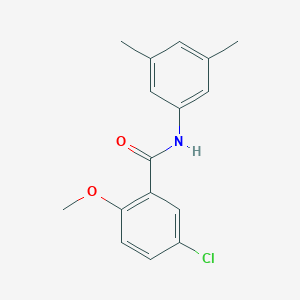
N-(2-isopropylphenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropylphenyl)cyclohexanecarboxamide, also known as PAC-1, is a small molecule that has been studied extensively for its potential as an anticancer agent. PAC-1 was initially identified as a compound that could enhance the activity of procaspase-3, an inactive precursor of the caspase-3 enzyme that is involved in programmed cell death. Since then, PAC-1 has been shown to induce apoptosis in a variety of cancer cell lines and has demonstrated promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-(2-isopropylphenyl)cyclohexanecarboxamide involves the activation of procaspase-3, an inactive precursor of the caspase-3 enzyme that is involved in programmed cell death. N-(2-isopropylphenyl)cyclohexanecarboxamide binds to a specific site on procaspase-3, causing a conformational change that results in the activation of the enzyme. Once activated, caspase-3 cleaves a variety of cellular proteins, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)cyclohexanecarboxamide has been shown to induce apoptosis in cancer cells through the activation of caspase-3. In addition, N-(2-isopropylphenyl)cyclohexanecarboxamide has been shown to enhance the activity of other anticancer agents, such as TRAIL and cisplatin. N-(2-isopropylphenyl)cyclohexanecarboxamide has also been studied for its potential as a neuroprotective agent and has demonstrated promising results in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-isopropylphenyl)cyclohexanecarboxamide is that it has been shown to be effective in inducing apoptosis in a variety of cancer cell lines. In addition, N-(2-isopropylphenyl)cyclohexanecarboxamide has been shown to enhance the activity of other anticancer agents, such as TRAIL and cisplatin. However, one limitation of N-(2-isopropylphenyl)cyclohexanecarboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on N-(2-isopropylphenyl)cyclohexanecarboxamide. One area of interest is the development of N-(2-isopropylphenyl)cyclohexanecarboxamide derivatives that may have improved efficacy or safety profiles. Another area of interest is the investigation of N-(2-isopropylphenyl)cyclohexanecarboxamide as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the safety and efficacy of N-(2-isopropylphenyl)cyclohexanecarboxamide in clinical trials.
Métodos De Síntesis
The synthesis of N-(2-isopropylphenyl)cyclohexanecarboxamide involves a multi-step process that begins with the reaction of cyclohexanone with 2-isopropylphenylmagnesium bromide to form a Grignard reagent. This is followed by the addition of ethyl chloroformate to the reaction mixture to form the corresponding carbamate intermediate. The final step involves the addition of hydrochloric acid to the reaction mixture, which results in the formation of N-(2-isopropylphenyl)cyclohexanecarboxamide.
Aplicaciones Científicas De Investigación
N-(2-isopropylphenyl)cyclohexanecarboxamide has been studied extensively for its potential as an anticancer agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and breast cancer. In addition, N-(2-isopropylphenyl)cyclohexanecarboxamide has been shown to enhance the activity of other anticancer agents, such as TRAIL and cisplatin. N-(2-isopropylphenyl)cyclohexanecarboxamide has also been studied for its potential as a neuroprotective agent and has demonstrated promising results in preclinical studies.
Propiedades
Fórmula molecular |
C16H23NO |
|---|---|
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
N-(2-propan-2-ylphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C16H23NO/c1-12(2)14-10-6-7-11-15(14)17-16(18)13-8-4-3-5-9-13/h6-7,10-13H,3-5,8-9H2,1-2H3,(H,17,18) |
Clave InChI |
KZVYHOCIEFTLED-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCCCC2 |
SMILES canónico |
CC(C)C1=CC=CC=C1NC(=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



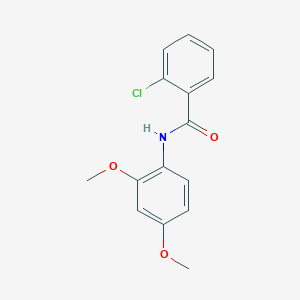

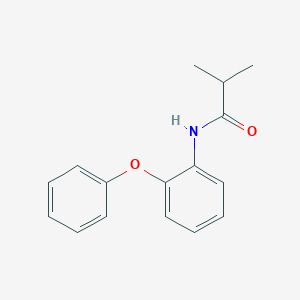

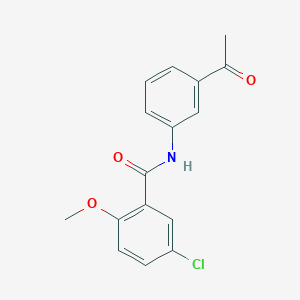

![Dimethyl 5-{[(4-chlorophenoxy)acetyl]amino}isophthalate](/img/structure/B291415.png)

![N-{2-methyl-5-[(2-phenoxypropanoyl)amino]phenyl}-2-phenoxypropanamide](/img/structure/B291420.png)
